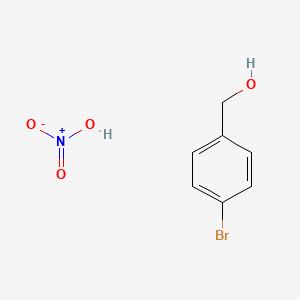
(4-Bromophenyl)methanol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)methanol is an organic compound with the chemical formula C7H7BrO. It is a derivative of benzyl alcohol where a bromine atom is substituted at the para position of the phenyl ring. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can participate in various chemical reactions, making them valuable in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)methanol can be synthesized through several methods. One common method involves the bromination of benzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions and yields (4-Bromophenyl)methanol as the primary product .
Industrial Production Methods
Industrial production of (4-Bromophenyl)methanol often involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction: It can be reduced to (4-Bromophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Major Products Formed
Oxidation: (4-Bromophenyl)methanal (4-bromobenzaldehyde)
Substitution: Products vary depending on the nucleophile used.
Reduction: (4-Bromophenyl)methane
Aplicaciones Científicas De Investigación
(4-Bromophenyl)methanol and nitric acid have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to their reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)methanol involves its reactivity as a benzyl alcohol derivative. It can undergo electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the para position. Nitric acid acts as a strong oxidizing agent and can nitrate aromatic compounds through the formation of the nitronium ion (NO2+), which is the active electrophile in nitration reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Alcohol: The parent compound of (4-Bromophenyl)methanol.
(4-Chlorophenyl)methanol: Similar structure with a chlorine atom instead of bromine.
(4-Nitrophenyl)methanol: Similar structure with a nitro group instead of bromine.
Uniqueness
(4-Bromophenyl)methanol is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine atom is a good leaving group, making it suitable for substitution reactions, and its electron-withdrawing nature affects the compound’s overall reactivity .
Propiedades
Número CAS |
57042-07-6 |
|---|---|
Fórmula molecular |
C7H8BrNO4 |
Peso molecular |
250.05 g/mol |
Nombre IUPAC |
(4-bromophenyl)methanol;nitric acid |
InChI |
InChI=1S/C7H7BrO.HNO3/c8-7-3-1-6(5-9)2-4-7;2-1(3)4/h1-4,9H,5H2;(H,2,3,4) |
Clave InChI |
RXOBKLJTLLCKKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)Br.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


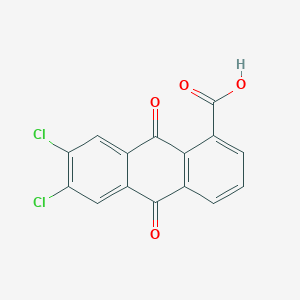
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
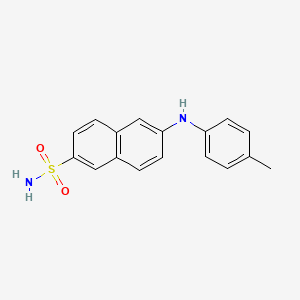





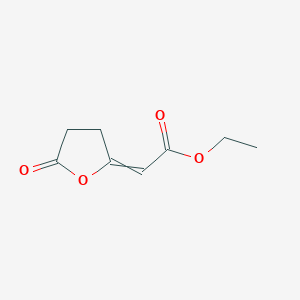
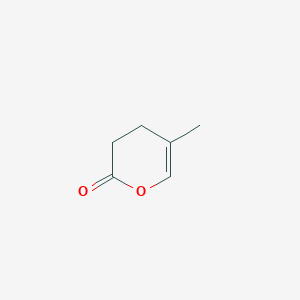
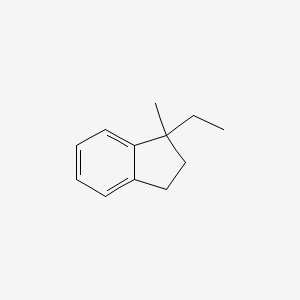
octylsulfanium bromide](/img/structure/B14629853.png)
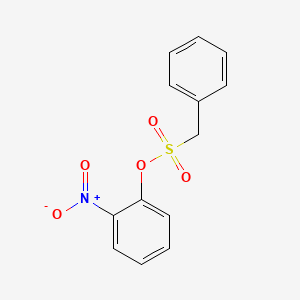
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
